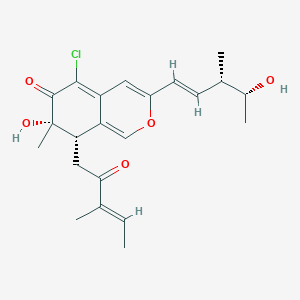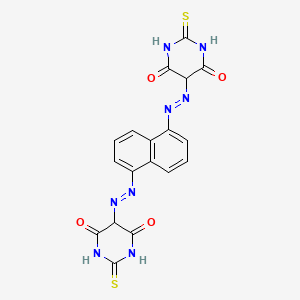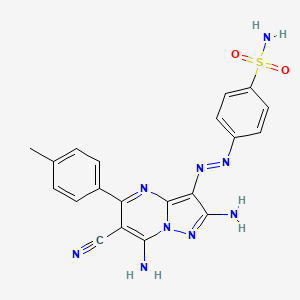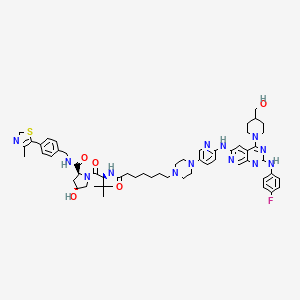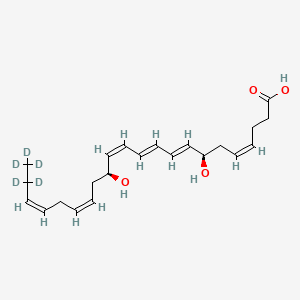
Maresin 1-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maresin 1-d5 is a deuterium-labeled analog of Maresin 1, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresin 1 is known for its potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maresin 1-d5 is synthesized through the deuteration of Maresin 1. The process involves the incorporation of deuterium atoms into the Maresin 1 molecule, typically using deuterated reagents and solvents under controlled conditions. The synthesis begins with docosahexaenoic acid, which undergoes enzymatic conversion by human macrophages to produce Maresin 1. The deuteration step is then carried out to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of docosahexaenoic acid followed by deuteration. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of deuterated reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Maresin 1-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and potential modifications for therapeutic applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidative stability of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction potential of the compound.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are analyzed to understand the compound’s chemical behavior and potential therapeutic applications .
Scientific Research Applications
Maresin 1-d5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolic pathways and mechanisms of action of Maresin 1.
Biology: Employed in research to investigate the role of Maresin 1 in resolving inflammation and promoting tissue regeneration.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and pro-resolving lipid mediators
Mechanism of Action
Maresin 1-d5 exerts its effects by interacting with specific molecular targets and pathways involved in the resolution of inflammation. The compound stimulates intracellular calcium signaling and secretion, leading to the activation of anti-inflammatory pathways. It also promotes the polarization of macrophages towards an anti-inflammatory phenotype and enhances the clearance of apoptotic cells and debris, thereby facilitating tissue regeneration and homeostasis .
Comparison with Similar Compounds
Maresin 1-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Maresin 1: The non-deuterated form of this compound, known for its anti-inflammatory and pro-resolving properties.
Resolvin E1: Another specialized pro-resolving lipid mediator derived from eicosapentaenoic acid, with similar anti-inflammatory effects.
Protectin D1: A lipid mediator derived from docosahexaenoic acid, involved in resolving inflammation and protecting tissues
This compound stands out due to its enhanced stability and utility in isotope-labeled studies, making it a valuable tool for scientific research and therapeutic development.
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4Z,7R,8E,10E,12Z,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2 |
InChI Key |
HLHYXXBCQOUTGK-MUCARDRFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
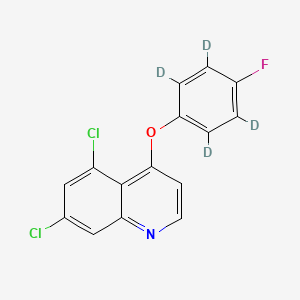


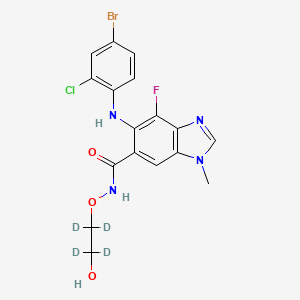
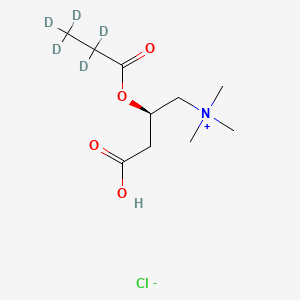
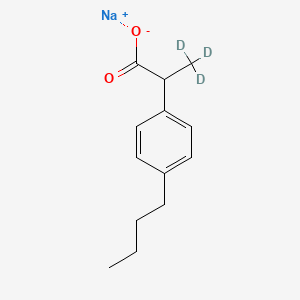
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
